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molecular formula C9H9NO2 B1346029 2,3-Dimethoxybenzonitrile CAS No. 5653-62-3

2,3-Dimethoxybenzonitrile

Cat. No. B1346029
M. Wt: 163.17 g/mol
InChI Key: LBXGBNHUNHWYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524740B2

Procedure details

To a stirred solution of 2,3-dimethoxybenzonitrile (25)(5.0 g, 30 mmol) in Et2O (12.5 mL) under N2 atmosphere was added methylmagnesium bromide (37% in Et2O) (12.5 mL, 37 mmol). The mixture was stirred for 16 h, and then 50% AcOH (20 mL) was added. After it was stirred for 30 min, the solution was poured into crushed ice, extracted with CH2Cl2, washed with 10% Na2CO3 and then with water, dried over MgSO4 and concentrated. The crude was purified by column chromatography (SiO2, n-hexane: EtOAc=4:1) to give 26. Liquid; yield: 92.5%; 1H-NMR (CDCl3, 200 MHz): δ 2.56 (s, 3H), 3.82 (s, 3H), 3.85 (s, 3H), 6.99-7.02 (m, 2H), 7.13-7.18 (m, 1H); 13C-NMR (CDCl3, 50 MHz): δ 31.18, 55.98, 61.29, 115.83, 120.80, 123.94, 133.62, 148.63, 153.04, 200.26; Anal. calcd for C10H12O3: C, 66.65; H, 6.71. Found: C, 66.60; H, 6.73.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
92.5%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:10](OC)=C[CH:8]=[CH:7][C:4]=1[C:5]#N.C[Mg]Br.C[C:17](O)=[O:18].C[CH2:21][O:22][CH2:23][CH3:24]>>[CH3:10][C:3]([C:4]1[CH:7]=[CH:8][CH:24]=[C:23]([O:22][CH3:21])[C:5]=1[O:18][CH3:17])=[O:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C#N)C=CC=C1OC
Name
Quantity
12.5 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
12.5 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After it was stirred for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
the solution was poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
washed with 10% Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography (SiO2, n-hexane: EtOAc=4:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(=O)C1=C(C(=CC=C1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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